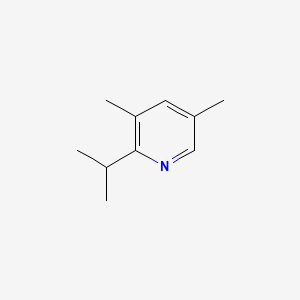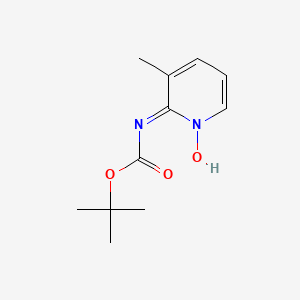
Apigenin-7-diglucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apigenin-7-diglucuronide is a flavonoid glycoside found in various medicinal plants. It is known for its anti-inflammatory and antioxidant activities. This compound has been studied for its potential health benefits, including its ability to protect retinas from bright light-induced photoreceptor degeneration by inhibiting retinal oxidative stress and inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Apigenin-7-diglucuronide involves the glucuronidation of apigenin. One method involves the use of uridine diphosphate glucuronic acid as a glucuronide donor in the presence of glucuronosyltransferase enzymes. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to produce the compound in large quantities. The product is then extracted and purified using standard industrial purification techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions
Apigenin-7-diglucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogens in an organic solvent such as dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives of this compound.
科学研究应用
Apigenin-7-diglucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the behavior of flavonoid glycosides.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
作用机制
Apigenin-7-diglucuronide exerts its effects through several molecular targets and pathways:
Inhibition of Oxidative Stress: It inhibits the production of reactive oxygen species and enhances the activity of antioxidant enzymes.
Anti-inflammatory Effects: It suppresses the activation of nuclear factor-kappa B and mitogen-activated protein kinase signaling pathways, leading to a reduction in the production of inflammatory cytokines.
Anticancer Effects: It induces apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways, including the p53 and Bcl-2 pathways.
相似化合物的比较
Similar Compounds
Apigenin-7-O-glucuronide: Another glucuronide derivative of apigenin with similar anti-inflammatory and antioxidant activities.
Luteolin-7-O-diglucuronide: A flavonoid glycoside with similar anti-inflammatory and antioxidant properties.
Baicalin: A flavonoid glycoside with anti-inflammatory, antioxidant, and anticancer activities.
Uniqueness
Apigenin-7-diglucuronide is unique due to its dual glucuronide groups, which enhance its solubility and bioavailability compared to other similar compounds. This makes it a more effective compound for therapeutic applications .
属性
CAS 编号 |
74696-01-8 |
|---|---|
分子式 |
C27H26O17 |
分子量 |
622.5 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m1/s1 |
InChI 键 |
SJFTVAAHLRFBST-NSHQGHFVSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O |
同义词 |
Apigenin 7-O-diglucuronide; 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl O-b-D-glucopyranuronosyl-b-D-glucopyranosiduronic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


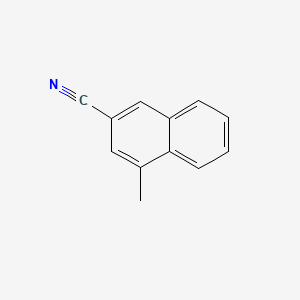
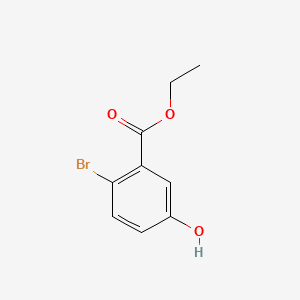
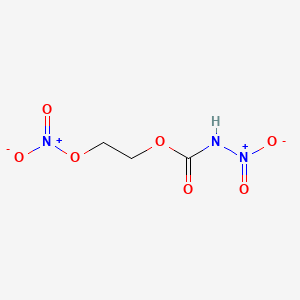

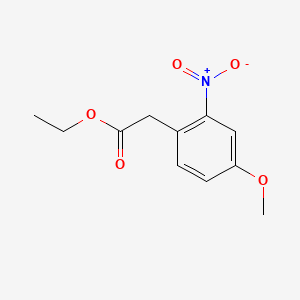
![[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B600140.png)
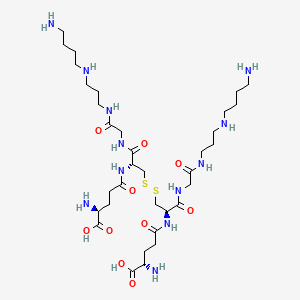
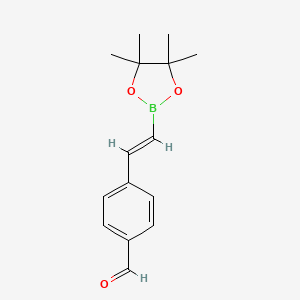
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
